Gastrin releasing peptide (18-27), phe(25)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that belongs to the bombesin family of peptides. It is also known as neuromedin B (NMB) and is widely distributed in the central nervous system and peripheral tissues. The peptide is synthesized by the NMB gene and is known to play an important role in various physiological processes, including the regulation of food intake, body temperature, and cardiovascular function.
Mecanismo De Acción
Gastrin releasing peptide (18-27), phe(25)- exerts its biological effects by binding to the NMB receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules, including cyclic AMP (cAMP) and protein kinase C (PKC). The activation of these signaling pathways leads to the physiological effects of the peptide.
Biochemical and Physiological Effects:
Gastrin releasing peptide (18-27), phe(25)- has a wide range of biochemical and physiological effects. The peptide is known to stimulate the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of insulin and glucagon, hormones that regulate blood glucose levels. In addition, the peptide has been shown to regulate body temperature, cardiovascular function, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gastrin releasing peptide (18-27), phe(25)- has several advantages as a research tool. It is easy to synthesize and purify, and its effects can be easily measured in vitro and in vivo. However, there are also some limitations to its use. The peptide is unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on gastrin releasing peptide (18-27), phe(25)-. One direction is to investigate the role of the peptide in the regulation of food intake and body weight. Another direction is to investigate the role of the peptide in the pathophysiology of various diseases, including cancer and inflammatory disorders. In addition, further research is needed to elucidate the signaling pathways activated by the peptide and to develop new drugs that target these pathways.
Conclusion:
In conclusion, gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that plays an important role in various physiological processes. It is synthesized by the NMB gene and exerts its effects by binding to the NMB receptor. The peptide has been extensively studied in scientific research and has several advantages as a research tool. However, there are also some limitations to its use. Future research on gastrin releasing peptide (18-27), phe(25)- is needed to further elucidate its role in physiology and disease and to develop new drugs that target its signaling pathways.
Métodos De Síntesis
Gastrin releasing peptide (18-27), phe(25)- is synthesized by the NMB gene, which is located on chromosome 15q26.3 in humans. The gene encodes a preproprotein that is processed to produce the mature peptide. The peptide is synthesized as a precursor molecule, which is then cleaved by proteases to produce the active peptide. The peptide is then released into the bloodstream and acts on its target cells.
Aplicaciones Científicas De Investigación
Gastrin releasing peptide (18-27), phe(25)- has been extensively studied in scientific research. It is known to play an important role in the regulation of food intake, body temperature, and cardiovascular function. The peptide has also been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. Gastrin releasing peptide (18-27), phe(25)- has been used as a research tool to investigate the function of the NMB receptor and its signaling pathways.
Propiedades
Número CAS |
126370-72-7 |
---|---|
Nombre del producto |
Gastrin releasing peptide (18-27), phe(25)- |
Fórmula molecular |
C53H75N15O11S |
Peso molecular |
1130.3 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C53H75N15O11S/c1-28(2)18-37(49(75)64-36(46(56)72)16-17-80-6)65-50(76)38(19-31-12-8-7-9-13-31)63-44(71)26-59-53(79)45(29(3)4)68-47(73)30(5)61-48(74)39(20-32-24-58-35-15-11-10-14-34(32)35)66-51(77)40(21-33-25-57-27-60-33)67-52(78)41(22-42(55)69)62-43(70)23-54/h7-15,24-25,27-30,36-41,45,58H,16-23,26,54H2,1-6H3,(H2,55,69)(H2,56,72)(H,57,60)(H,59,79)(H,61,74)(H,62,70)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,73)/t30-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
Clave InChI |
JNZIZEWIJIVVBL-FSMNFDDFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Otros números CAS |
126370-72-7 |
Secuencia |
GNHWAVGFLM |
Sinónimos |
25-phenylalanyl-GRP (18-27) gastrin releasing peptide (18-27), Phe(25)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.